N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-METHYLBENZAMIDE HYDROCHLORIDE
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Description
N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-METHYLBENZAMIDE HYDROCHLORIDE is a useful research compound. Its molecular formula is C20H23Cl2N3O2S and its molecular weight is 440.38. The purity is usually 95%.
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Biological Activity
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methylbenzamide hydrochloride is a synthetic compound belonging to the benzothiazole class, known for its diverse biological activities. This article reviews its biological properties, focusing on its anticancer and anti-inflammatory effects, supported by data tables and case studies.
- Molecular Formula : C13H18ClN3OS
- Molecular Weight : 299.82 g/mol
- CAS Number : 1105188-94-0
- IUPAC Name : N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
Biological Activity Overview
Benzothiazole derivatives have been extensively studied for their pharmacological potential. This specific compound has shown promising results in various biological assays.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines, including:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A431 (epidermoid carcinoma) | 1.5 | Induces apoptosis and cell cycle arrest |
A549 (lung carcinoma) | 2.0 | Inhibits AKT and ERK signaling pathways |
H1299 (non-small cell lung cancer) | 1.8 | Reduces migration and invasion capabilities |
The compound's effectiveness was assessed using the MTT assay, which measures cell viability by evaluating metabolic activity.
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown anti-inflammatory properties. It significantly reduces the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages (RAW264.7 cells). The following table summarizes the findings:
Treatment Concentration (µM) | IL-6 Expression (% of Control) | TNF-α Expression (% of Control) |
---|---|---|
1 | 45% | 50% |
2 | 30% | 35% |
4 | 20% | 25% |
These results were obtained using enzyme-linked immunosorbent assay (ELISA), confirming the compound's potential as an anti-inflammatory agent.
Mechanistic Insights
The mechanisms through which this compound exerts its effects include:
- Induction of Apoptosis : Flow cytometry analyses revealed that the compound triggers apoptotic pathways in cancer cells.
- Cell Cycle Arrest : The compound effectively halts cell cycle progression at the G0/G1 phase.
- Inhibition of Key Signaling Pathways : It disrupts critical signaling pathways (AKT and ERK), which are often upregulated in cancer cells.
Case Studies
A notable study conducted by Kamal et al. (2020) synthesized a series of benzothiazole derivatives, including this compound, and evaluated their biological activities. The study highlighted that modifications to the benzothiazole structure could enhance both anticancer and anti-inflammatory activities, making these compounds valuable candidates for further drug development.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S.ClH/c1-13-6-5-7-14(12-13)19(25)24(11-10-23(2)3)20-22-17-16(26-4)9-8-15(21)18(17)27-20;/h5-9,12H,10-11H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWOZKLCFUZUFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CCN(C)C)C2=NC3=C(C=CC(=C3S2)Cl)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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